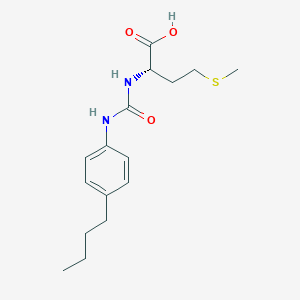
((4-butylphenyl)carbamoyl)-L-methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((4-butylphenyl)carbamoyl)-L-methionine is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a butylphenyl group attached to a carbamoyl moiety, which is further linked to the amino acid L-methionine. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-butylphenyl)carbamoyl)-L-methionine typically involves the reaction of 4-butylphenyl isocyanate with L-methionine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
4-butylphenyl isocyanate+L-methionine→this compound
The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to prevent any side reactions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to ensure scalability and reproducibility. The use of high-purity starting materials and advanced purification techniques is crucial to obtain a product that meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
((4-butylphenyl)carbamoyl)-L-methionine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups replacing the carbamoyl moiety.
Scientific Research Applications
((4-butylphenyl)carbamoyl)-L-methionine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological studies, this compound is used to investigate protein-ligand interactions and enzyme kinetics.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ((4-butylphenyl)carbamoyl)-L-methionine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, this compound may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- ((4-butylphenyl)carbamoyl)-2,6-dimethylpiperidine
- ((4-butylphenyl)carbamoyl)methyl 4-formylbenzoate
- ((4-butylphenyl)carbamoyl)phenoxyacetate
Uniqueness
((4-butylphenyl)carbamoyl)-L-methionine stands out due to its incorporation of the L-methionine moiety, which imparts unique biochemical properties. This distinguishes it from other similar compounds that may lack the amino acid component. The presence of L-methionine allows for specific interactions with biological molecules, making this compound particularly valuable in biological and medicinal research.
Properties
Molecular Formula |
C16H24N2O3S |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(2S)-2-[(4-butylphenyl)carbamoylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C16H24N2O3S/c1-3-4-5-12-6-8-13(9-7-12)17-16(21)18-14(15(19)20)10-11-22-2/h6-9,14H,3-5,10-11H2,1-2H3,(H,19,20)(H2,17,18,21)/t14-/m0/s1 |
InChI Key |
CLBDKGFYRRTFPJ-AWEZNQCLSA-N |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)NC(=O)N[C@@H](CCSC)C(=O)O |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















